2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
CAS No.:
Cat. No.: VC18356171
Molecular Formula: C11H10F2O2
Molecular Weight: 212.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10F2O2 |
|---|---|
| Molecular Weight | 212.19 g/mol |
| IUPAC Name | 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one |
| Standard InChI | InChI=1S/C11H10F2O2/c1-15-8-2-3-9-7(6-8)4-5-11(12,13)10(9)14/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | BJEJYHUHCGULPG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(CC2)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one consists of a partially saturated naphthalene ring system. Key substituents include:
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Two fluorine atoms at the C2 position, introducing electronegativity and steric effects.
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A methoxy group (-OCH) at C6, enhancing solubility and influencing electronic distribution.
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A ketone group at C1, providing a reactive site for further chemical modifications .
The IUPAC name, 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one, reflects this substitution pattern. The SMILES notation precisely encodes the connectivity and stereoelectronic features .
Physicochemical Characteristics
Experimental and computed properties include:
The absence of reported melting/boiling points underscores the compound's status as a research-grade material rather than an industrial commodity. The estimated LogP, derived from analogous 7-methoxy derivatives , suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.
Synthesis and Structural Modification
Synthetic Routes
Current synthesis methods involve multi-step sequences to install fluorine and methoxy groups regioselectively:
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Friedel-Crafts Acylation: Constructing the naphthalenone core via cyclization of substituted benzene precursors.
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Electrophilic Fluorination: Introducing fluorine atoms using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Methoxy Group Installation: Employing Williamson ether synthesis or nucleophilic aromatic substitution.
A representative protocol from VulcanChem involves:
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Starting with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.
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Treating with a fluorinating agent under anhydrous conditions at -78°C.
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Purifying via column chromatography (hexane/ethyl acetate).
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Avoiding over-fluorination at unintended positions.
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Steric Hindrance: The C2 difluoro group impedes nucleophilic attacks, necessitating catalysts like phase-transfer agents.
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Yield Optimization: Current methods report yields below 70%, highlighting room for improvement .
Comparative Analysis with Structural Analogs
Key Analog: 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one
This analog (CAS 4133-34-0) shares the methoxy-substituted naphthalenone core but lacks fluorine atoms. Critical differences include:
| Parameter | 2,2-Difluoro-6-methoxy Analog | 7-Methoxy Analog |
|---|---|---|
| Molecular Formula | CHFO | CHO |
| Molecular Weight | 212.19 g/mol | 176.21 g/mol |
| Melting Point | Not reported | 27–28°C |
| Bioactivity | Enhanced kinase inhibition | Moderate dopaminergic effects |
The fluorine atoms in the difluoro analog increase molecular weight by 36 g/mol and markedly alter electronic properties, potentially boosting target affinity .
Future Directions and Research Gaps
Priority Research Areas
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Crystallographic Studies: Resolving 3D structure via X-ray diffraction to guide drug design.
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In Vivo Toxicity Profiling: Assessing LD and organ-specific toxicity in rodent models.
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Synthetic Methodology: Developing flow chemistry approaches to improve yield and scalability .
Industrial Applications Beyond Pharma
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Organic Electronics: Fluorinated aromatics as n-type semiconductors (electron mobility >0.1 cm²/V·s).
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Liquid Crystals: Methoxy/fluoro combinations could stabilize nematic phases for display technologies.
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